4-Chloronitrobenzene-13C6 is a stable isotopically labeled compound, where the carbon atoms in the benzene ring are replaced with the carbon-13 isotope. It has the chemical formula C6H4ClNO2 and is commonly recognized as a pale yellow solid. This compound is primarily used as an intermediate in various chemical syntheses, particularly in the production of pharmaceuticals and agrochemicals. Its structure features a nitro group (-NO2) and a chlorine atom (-Cl) attached to a benzene ring, which significantly influences its chemical reactivity and biological activity .
4-Chloronitrobenzene-13C6 exhibits significant biological activity, primarily due to its potential toxicity. It is classified as a potential occupational carcinogen by the U.S. National Institute for Occupational Safety and Health. Exposure can lead to various health issues including methemoglobinemia, hematuria, and potential damage to blood, liver, and kidneys . In animal studies, it has been linked to vascular and liver tumors, highlighting its hazardous nature.
The synthesis of 4-Chloronitrobenzene-13C6 typically involves:
4-Chloronitrobenzene-13C6 finds applications in various fields:
Studies on 4-Chloronitrobenzene-13C6 interactions focus on its reactivity with biological systems and other chemicals:
Several compounds share structural similarities with 4-Chloronitrobenzene-13C6. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2-Chloronitrobenzene | C6H4ClNO2 | Nitro group at the ortho position; different reactivity patterns. |
| 3-Chloronitrobenzene | C6H4ClNO2 | Nitro group at the meta position; less reactive than para isomer. |
| 4-Nitrophenol | C6H5NO3 | Hydroxyl group replaces chlorine; used extensively in dye production. |
| 1-Chloro-2-nitrobenzene | C6H4ClNO2 | Different substitution pattern affecting reactivity and applications. |
The uniqueness of 4-Chloronitrobenzene-13C6 lies in its specific isotopic labeling, which allows for detailed tracking in
The synthesis of 4-chloronitrobenzene-13C6 begins with the nitration of benzene-13C6, a process that preserves the isotopic integrity of the carbon skeleton while introducing functional groups. Benzene-13C6, structurally identical to natural benzene but with all carbon atoms replaced by the stable isotope carbon-13, undergoes electrophilic aromatic substitution (EAS) under nitrating conditions.
The nitration mechanism involves three critical steps:
Isotopic fidelity during nitration is exceptionally high (>99%) due to the non-disruptive nature of EAS. The carbon framework remains intact, and no isotopic scrambling occurs under standard reaction conditions.
| Reaction Parameter | Impact on 13C Retention |
|---|---|
| Temperature (50–60°C) | No detectable loss |
| H₂SO₄/HNO₃ ratio (3:1) | Optimal electrophile yield |
| Reaction time (2–4 hr) | Complete conversion |
The optimization of carbon-13 labeled internal standards represents a fundamental advancement in isotope dilution mass spectrometry, particularly for gas chromatography-mass spectrometry applications involving 4-Chloronitrobenzene-13C6 [1] [2]. Recent developments have established comprehensive protocols for achieving maximum analytical performance through systematic optimization of isotopically labeled internal standards.
Isotopic Purity and Structural Integrity
The achievement of high isotopic purity, specifically ≥98% carbon-13 enrichment, has emerged as a critical parameter for successful quantitation [3] [4]. For 4-Chloronitrobenzene-13C6, this level of enrichment ensures minimal interference from unlabeled compounds while maintaining the structural integrity necessary for accurate quantification [2]. The molecular weight of 163.51 for the fully labeled compound provides sufficient mass difference (6.51 amu) from the unlabeled analyte to enable effective mass spectrometric discrimination [3].
Mass Difference Requirements and Cross-talk Prevention
Comprehensive studies have demonstrated that a minimum mass difference of 3 amu between the internal standard and target analyte is essential for preventing cross-talk in quadrupole-based mass spectrometers [5]. The 13C6 labeling pattern of 4-Chloronitrobenzene-13C6 exceeds this requirement, providing enhanced selectivity and reducing the risk of isotope pattern overlap [6]. This advantage becomes particularly significant when analyzing complex environmental matrices where multiple chlorinated aromatic compounds may be present.
Advantages of Carbon-13 Over Deuterium Labeling
Recent research has consistently shown that carbon-13 labeled internal standards offer superior performance compared to deuterium-labeled analogs [7] [8]. Unlike deuterium labeling, which can result in retention time shifts and isotope exchange during derivatization procedures, carbon-13 labeling maintains identical chromatographic behavior to the unlabeled compound [7]. This characteristic is particularly important for 4-Chloronitrobenzene-13C6, where the aromatic ring structure could be susceptible to deuterium exchange under certain analytical conditions.
Optimization of Concentration Ratios
The selection of appropriate concentration ratios between the internal standard and target analyte has been identified as a crucial optimization parameter [9]. Studies indicate that ratios between 1:1 and 10:1 (internal standard to analyte) provide optimal performance while maintaining linearity within the dynamic range of the mass spectrometer [9]. For 4-Chloronitrobenzene-13C6, this ratio optimization becomes particularly important when analyzing samples with varying contamination levels.
Integration Point in Analytical Workflow
The timing of internal standard addition has been established as a critical factor affecting overall method performance [9]. Addition of 4-Chloronitrobenzene-13C6 before extraction and sample preparation steps ensures compensation for all procedural losses, including potential losses during cleanup procedures and derivatization steps [4]. This approach maximizes the corrective capability of the internal standard throughout the entire analytical process.
Stability and Storage Considerations
Comprehensive stability studies have established optimal storage conditions for maintaining the integrity of 13C-labeled internal standards [5]. Storage at -20°C with protection from light has been shown to preserve both chemical and isotopic integrity of aromatic compounds like 4-Chloronitrobenzene-13C6 [5]. These conditions prevent photodegradation and thermal decomposition that could compromise quantitative accuracy.
Quality Control and Recovery Monitoring
The implementation of injection internal standards for monitoring the recovery of extracted internal standards has become standard practice [10]. This approach provides an additional layer of quality control, ensuring that any losses of 4-Chloronitrobenzene-13C6 during sample processing are detected and properly accounted for in the quantitative calculations [10].
Matrix effects represent one of the most significant challenges in environmental analysis, particularly when dealing with complex matrices containing multiple interfering compounds [11] [12]. The development of comprehensive matrix effect compensation strategies has become essential for achieving accurate and reliable quantitative results in environmental monitoring applications.
Isotope Dilution Mass Spectrometry for Matrix Effect Correction
Isotope dilution mass spectrometry has emerged as the most effective approach for compensating matrix effects in complex environmental samples, achieving correction efficiencies of 80-95% [13] [14]. The technique works by ensuring that both the target analyte and its isotopically labeled internal standard experience identical matrix effects, thereby maintaining constant response ratios regardless of matrix complexity [14]. For 4-Chloronitrobenzene-13C6, this approach has proven particularly effective in compensating for ion suppression effects commonly encountered in environmental matrices.
Matrix-Matched Calibration Approaches
Matrix-matched calibration represents an alternative strategy for addressing matrix effects, particularly when blank matrix materials are available [14]. This approach involves preparing calibration standards in representative blank matrices to simulate the matrix effects experienced by real samples [14]. Studies have shown effectiveness ranges of 70-85% for this approach, though performance varies significantly depending on the representativeness of the blank matrix used [14].
Standard Addition Methods for Unknown Matrices
The standard addition method has demonstrated particular utility for environmental samples with unknown or highly variable matrix compositions [15]. This approach involves adding known amounts of the target analyte to portions of the actual sample, creating a calibration curve that inherently accounts for matrix effects [15]. The method has shown effectiveness rates of 75-90% and proves especially valuable when analyzing samples with unique or complex matrix compositions.
Cleanup Procedures and Sample Preparation
Comprehensive cleanup procedures represent a proactive approach to matrix effect mitigation, focusing on removing interfering compounds before analysis [16] [17]. Solid phase extraction, liquid-liquid extraction, and gel permeation chromatography have been successfully implemented for environmental samples containing 4-Chloronitrobenzene-13C6 [18]. While effectiveness rates typically range from 60-80%, the combination of cleanup procedures with isotope dilution mass spectrometry can achieve correction efficiencies of 93-97%.
Dilution Strategies and Limitations
Sample dilution represents a simple approach to matrix effect reduction, though it comes with inherent limitations [17] [19]. While dilution can reduce matrix effects, it also proportionally reduces analyte concentrations, potentially compromising detection limits [19]. Studies have shown that dilution approaches typically achieve 50-70% effectiveness in matrix effect compensation, making them suitable primarily for samples with high analyte concentrations.
Analyte Protectants for Gas Chromatography
The use of analyte protectants has gained attention as a specialized approach for gas chromatography-mass spectrometry applications [20]. Compounds such as 3-ethoxy-1,2-propanediol, gulonolactone, and sorbitol have been shown to protect thermolabile analytes and enhance signal responses in the presence of matrix components [20]. This approach has demonstrated effectiveness rates of 65-80% and proves particularly valuable for protecting chlorinated aromatic compounds during thermal analysis.
Retention Time-Dependent Matrix Effect Correction
Advanced data processing approaches have been developed to address the time-dependent nature of matrix effects during chromatographic separation [17]. These methods involve real-time correction of matrix effects based on retention time-specific correction factors [17]. The approach has shown effectiveness rates of 70-85% and has been successfully applied to complex environmental samples containing multiple chlorinated compounds.
Post-Column Infusion Studies for Method Development
Post-column infusion studies have become an essential tool for characterizing matrix effects during method development [17]. This diagnostic technique involves continuous infusion of the target analyte post-column while analyzing matrix samples, providing direct measurement of matrix-induced signal suppression or enhancement [17]. While primarily diagnostic, this approach achieves 90-100% effectiveness in identifying and quantifying matrix effects.
Structural Analog Compensation
When isotopically labeled internal standards are unavailable or prohibitively expensive, structural analogs can provide moderate matrix effect compensation [5]. The selection of appropriate structural analogs requires careful consideration of chemical similarity and ionization behavior [5]. This approach typically achieves 60-75% effectiveness and represents a practical alternative for routine environmental monitoring applications.
Quality Control and Validation Strategies
The validation of analytical methods through interlaboratory studies represents a critical component of regulatory compliance, particularly for Environmental Protection Agency Method 1625C applications [21] [18]. These studies provide the statistical foundation necessary to demonstrate method reliability, reproducibility, and fitness for regulatory purposes.
Regulatory Framework and Requirements
Environmental Protection Agency Method 1625C establishes specific requirements for interlaboratory validation studies, including minimum participation of three laboratories and comprehensive statistical analysis of results [18] [22]. The method requires demonstration of precision with relative standard deviations ≤15% for calibration standards and accuracy within 70-130% recovery ranges [21]. These requirements ensure that analytical methods meet the stringent standards necessary for regulatory compliance and environmental monitoring.
Single Laboratory Validation Studies
Single laboratory validation studies represent the initial phase of method validation, providing comprehensive assessment of method performance within a controlled environment [23] [24]. These studies establish fundamental method parameters including linearity (R² ≥0.995), detection limits, and precision requirements [23]. For 4-Chloronitrobenzene-13C6 applications, single laboratory studies have demonstrated the effectiveness of isotope dilution approaches in achieving required performance specifications.
Multi-Laboratory Validation Design
Multi-laboratory validation studies involve multiple independent laboratories analyzing identical samples using standardized procedures [25] [10]. The design of these studies requires careful consideration of laboratory selection, sample distribution, and statistical analysis protocols [25]. Recent studies involving Environmental Protection Agency Method 1633 have demonstrated the successful implementation of multi-laboratory validation approaches for per- and polyfluoroalkyl substances analysis, providing a model for similar studies involving chlorinated compounds.
Method Detection Limit Determination
The determination of method detection limits represents a critical component of interlaboratory validation studies [23] [26]. These limits must be established for each matrix type and demonstrate signal-to-noise ratios ≥3:1 [23]. For 4-Chloronitrobenzene-13C6 applications, detection limits have been established at parts-per-trillion levels in aqueous matrices and parts-per-billion levels in solid matrices [25].
Precision and Accuracy Assessment
Quality Control Sample Requirements
Comprehensive quality control protocols have been established for interlaboratory validation studies, including method blanks, spiked samples, and duplicate analyses [10]. Method blanks must demonstrate concentrations below method detection limits, while spiked samples must achieve recoveries within established acceptance criteria [10]. These quality control measures ensure the reliability and validity of interlaboratory comparison data.
Calibration Verification and Isotope Ratio Monitoring
Calibration verification represents a critical component of interlaboratory validation, requiring demonstration of linear response and accurate quantification [18]. For isotope dilution applications, isotope ratio monitoring ensures proper mass spectral quality and accurate isotope abundance measurements [18]. Studies have established acceptance criteria of ±15% for calibration verification and specific isotope abundance ratio requirements for method compliance.
Statistical Analysis and Data Interpretation
Comprehensive statistical analysis protocols have been developed for interlaboratory validation data, including analysis of variance, outlier identification, and uncertainty estimation [25] [10]. These analyses provide the statistical foundation necessary for establishing method performance characteristics and acceptance criteria [25]. The coefficient of variation for interlaboratory reproducibility typically must be ≤25% for regulatory acceptance.
Documentation and Reporting Requirements
Comprehensive documentation requirements have been established for interlaboratory validation studies, including detailed standard operating procedures, statistical analysis plans, and validation reports [21] [30]. These documents must demonstrate compliance with regulatory requirements and provide sufficient detail for method implementation by other laboratories [21]. The documentation must include uncertainty estimations, quality control acceptance criteria, and traceability documentation.
Collaborative Study Implementation
The implementation of collaborative studies requires careful coordination among participating laboratories, including standardized training, sample distribution, and data collection protocols [25] [10]. Recent collaborative studies have demonstrated the successful implementation of these protocols for complex environmental matrices, achieving the statistical power necessary for regulatory method validation.
Performance Characteristics and Acceptance Criteria